
Benzenepropanoic acid, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-,ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanoic acid, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, ethyl ester is a chemical compound with a complex structure. It is known for its applications in various fields, including medicine and industry. This compound is characterized by its unique molecular arrangement, which includes a benzene ring, a propanoic acid group, and an ethyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, ethyl ester involves multiple steps. One common method includes the esterification of benzenepropanoic acid with ethanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanoic acid, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amines.
Wissenschaftliche Forschungsanwendungen
Benzenepropanoic acid, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized as an intermediate in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets. For instance, in medicinal applications, it may act as a beta-blocker, inhibiting the action of certain neurotransmitters on the heart. This leads to a decrease in heart rate and blood pressure. The molecular pathways involved include the inhibition of beta-adrenergic receptors, which are crucial in regulating cardiovascular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Esmolol hydrochloride: A similar compound with a methyl ester group instead of an ethyl ester group.
Propranolol: Another beta-blocker with a different molecular structure but similar therapeutic effects.
Uniqueness
Benzenepropanoic acid, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, ethyl ester is unique due to its specific ester group, which can influence its pharmacokinetic properties, such as absorption and metabolism. This uniqueness makes it a valuable compound for specific therapeutic applications where rapid onset and short duration of action are desired.
Eigenschaften
CAS-Nummer |
81147-95-7 |
|---|---|
Molekularformel |
C17H27NO4 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate |
InChI |
InChI=1S/C17H27NO4/c1-4-21-17(20)10-7-14-5-8-16(9-6-14)22-12-15(19)11-18-13(2)3/h5-6,8-9,13,15,18-19H,4,7,10-12H2,1-3H3 |
InChI-Schlüssel |
BQELVJOBZCACSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=CC=C(C=C1)OCC(CNC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


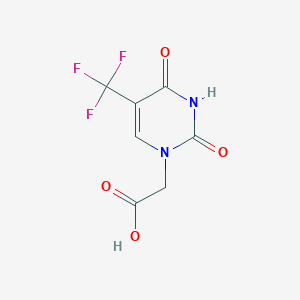
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-5-iodo-](/img/structure/B15093748.png)

![ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate](/img/structure/B15093764.png)
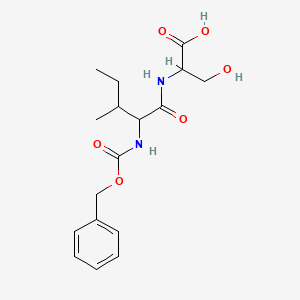
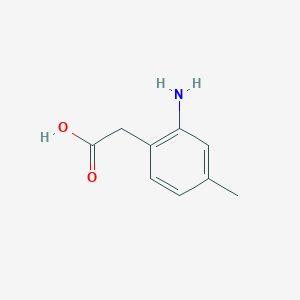
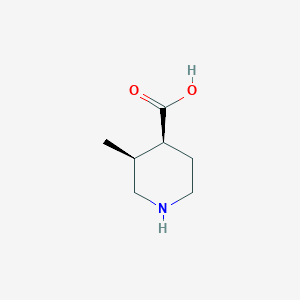
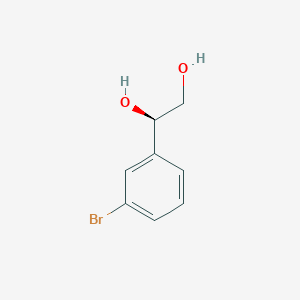
![(3S,6R)-6-[(tert-butoxy)methyl]-3-(2-methylpropyl)piperazin-2-one](/img/structure/B15093791.png)
![5-(Azidomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15093792.png)
![1-(2-acetamidopropanoyl)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B15093798.png)

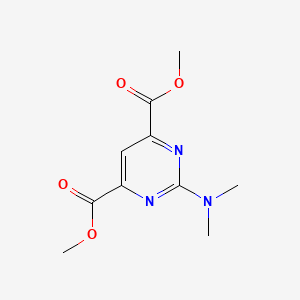
![N-[1-(4-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B15093819.png)
